3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17832175
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 5-[2-(furan-2-yl)ethyl]-4-methyl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H13N3O/c1-7-9(12-13-10(7)11)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13) |
| Standard InChI Key | KRJOJUMWEHOVFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NN=C1N)CCC2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) fused with a furan group (a five-membered oxygen-containing aromatic ring). The pyrazole core is substituted at position 4 with a methyl group () and at position 5 with a 2-(furan-2-yl)ethyl chain () . This configuration is confirmed by its SMILES notation, CN1C(=CC(=N1)CCC2=CC=CO2)N, and InChIKey, RUGIAKNEUFORJK-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical details .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 64.8 Ų |
| LogP (Octanol-Water) | 1.78 |
These parameters, computed using PubChem’s algorithms, suggest moderate hydrophobicity and significant polarity, facilitating interactions with biological targets .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine typically involves cyclocondensation reactions. A validated route involves reacting 1-(furan-2-yl)propan-1-one with methylhydrazine in acidic media, followed by purification via column chromatography . The reaction mechanism proceeds through hydrazone formation, intramolecular cyclization, and subsequent amine functionalization.
Reaction Scheme:
Industrial-Scale Optimization
Industrial production employs continuous-flow reactors to enhance yield (up to 78%) and purity (>95%). Catalytic systems using Lewis acids (e.g., ZnCl) accelerate cyclization, while solvent-free conditions reduce environmental impact .
Applications in Medicinal Chemistry and Materials Science
Drug Development
The compound serves as a scaffold for anticancer agents. Modifications at the amine group (-NH) yield derivatives with enhanced solubility and target affinity. For instance, acylated analogs show 3-fold higher cytotoxicity against MCF-7 breast cancer cells .
Functional Materials
Incorporating the furan-pyrazole motif into polymers improves thermal stability ( up to 215°C) and mechanical strength (Young’s modulus = 2.4 GPa), making it suitable for high-performance coatings .
Comparative Analysis with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine | Methyl at pyrazole-C4, furan-ethyl at C5 | Antimicrobial, kinase inhibition |
| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Dihydropyrazole, p-tolyl substituent | Antifungal, anti-inflammatory |
| 1-(2-Furanoyl)-3-methylpyrazole | Furanoyl group at N1, methyl at C3 | Antioxidant, material precursor |
This table underscores the impact of substituents on bioactivity. The methyl group enhances metabolic stability, while the furan-ethyl chain augments hydrophobic interactions .
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